molecular formula C12H14ClN B14671809 N-(4-chlorophenyl)cyclohexanimine CAS No. 36132-64-6

N-(4-chlorophenyl)cyclohexanimine

Cat. No.: B14671809
CAS No.: 36132-64-6
M. Wt: 207.70 g/mol
InChI Key: UPVOINJYKFQHCI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)cyclohexanimine is an organic compound characterized by the presence of a cyclohexane ring bonded to an imine group, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 4-chloroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:

  • Cyclohexanone + 4-chloroaniline → this compound
  • Reaction Conditions : The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, at a temperature range of 50-70°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:

  • Oxidation : The imine group can be oxidized to form the corresponding oxime or nitrile.
  • Reduction : Reduction of the imine group yields the corresponding amine.
  • Substitution : The 4-chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution : Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
  • Oxidation : Formation of oxime or nitrile derivatives.
  • Reduction : Formation of N-(4-chlorophenyl)cyclohexylamine.
  • Substitution : Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)cyclohexanimine has several applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of more complex organic molecules.
  • Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential pharmaceutical intermediate for the development of new drugs.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

  • N-(4-chlorophenyl)cyclohexylamine
  • N-(4-chlorophenyl)cyclohexanone
  • N-(4-chlorophenyl)cyclohexanol

Uniqueness: N-(4-chlorophenyl)cyclohexanimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the cyclohexane ring and the 4-chlorophenyl group further enhances its chemical properties and applications.

Properties

CAS No.

36132-64-6

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

N-(4-chlorophenyl)cyclohexanimine

InChI

InChI=1S/C12H14ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9H,1-5H2

InChI Key

UPVOINJYKFQHCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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